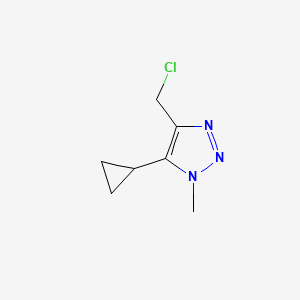
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group, a cyclopropyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with propargyl chloride to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the triazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide ions are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with target molecules, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(chloromethyl)-1H-1,2,3-triazole: Lacks the cyclopropyl and methyl groups, resulting in different chemical properties and reactivity.
5-cyclopropyl-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications through nucleophilic substitution reactions. The combination of the cyclopropyl and methyl groups also imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-cyclopropyl-1-methyltriazole |
InChI |
InChI=1S/C7H10ClN3/c1-11-7(5-2-3-5)6(4-8)9-10-11/h5H,2-4H2,1H3 |
Clé InChI |
NOVMOPXQHPUKJZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)CCl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


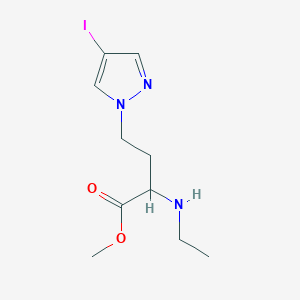
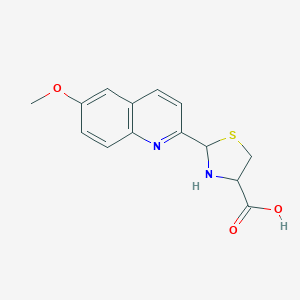
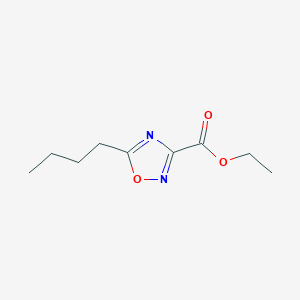
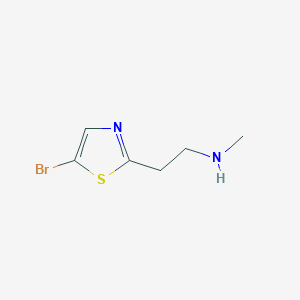
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)






![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
